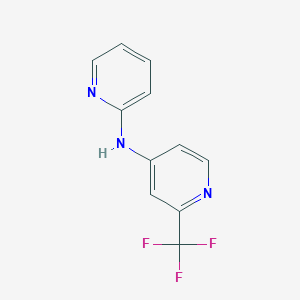

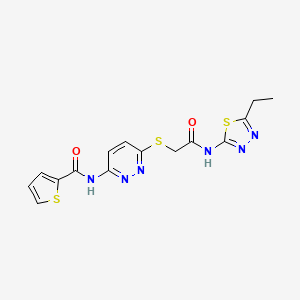

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

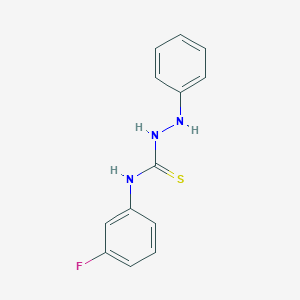

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine, commonly known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a highly reactive molecule that is commonly used as a building block for the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Carcinogenicity Studies

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine (PPA), a pyrolysis product of phenylalanine, has been synthesized for biological studies due to its potential carcinogenicity. The synthesis methods developed provide access to PPA and its possible metabolites for further exploration of their biological impacts. The study by Stavenuiter et al. (1985) details the synthesis procedures and examines the mutagenic potential of PPA.

Chemical Synthesis Methods

In another study, methods for the synthesis of prolines bearing fluorinated one-carbon units at the 4-position via nucleophilic cyclizations are explored. The research by Nadano et al. (2006) demonstrates the versatility of these methods in creating various pyridinamines, including those with trifluoromethyl groups.

Catalytic Applications

The use of this compound in catalysis is explored in the study by Resano Barrio et al. (2004). This research investigates the activation of C(sp2)−H and reduction of CE bonds with an osmium-hexahydride complex, demonstrating the compound's potential in organic synthesis and catalysis.

Biotechnological Applications

The biotechnological application of pyridinamines, particularly in the field of bioconversion, is examined by Stankevičiūtė et al. (2016). The study explores the use of Burkholderia sp. for the oxyfunctionalization of pyridine derivatives, highlighting the potential of these compounds in pharmaceutical and chemical industries.

Medicinal Chemistry

In medicinal chemistry, the structure-activity relationships of this compound derivatives are of interest. For instance, Brandt et al. (1992) investigate the uncoupling activity and physicochemical properties of derivatives related to fluazinam, analyzing their impact on mitochondrial function.

Mecanismo De Acción

Target of Action

Structurally similar pyridinium salts have been found to be important in a wide range of research topics . They have been highlighted for their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Mode of Action

The trifluoromethyl group, which is part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It has been associated with recent advances in trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Pyridinium salts, which share structural similarities with the compound, have been associated with a wide range of research topics, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Structurally similar pyridinium salts have been associated with a wide range of biological activities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Action Environment

The stability and efficacy of similar compounds, such as pyridinium salts, can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

N-pyridin-2-yl-2-(trifluoromethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-7-8(4-6-15-9)17-10-3-1-2-5-16-10/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXQGNIHUSXPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC(=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)

![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2745560.png)

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)

![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)